Kuwanon K

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

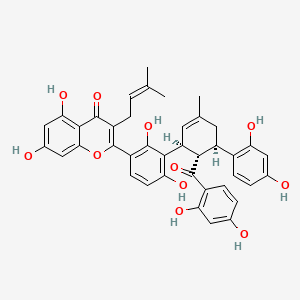

Properties

CAS No. |

88524-66-7 |

|---|---|

Molecular Formula |

C40H36O11 |

Molecular Weight |

692.7 g/mol |

IUPAC Name |

2-[3-[(1S,5R,6S)-6-(2,4-dihydroxybenzoyl)-5-(2,4-dihydroxyphenyl)-3-methylcyclohex-2-en-1-yl]-2,4-dihydroxyphenyl]-5,7-dihydroxy-3-(3-methylbut-2-enyl)chromen-4-one |

InChI |

InChI=1S/C40H36O11/c1-18(2)4-7-25-39(50)36-32(47)16-22(43)17-33(36)51-40(25)26-10-11-29(44)35(38(26)49)28-13-19(3)12-27(23-8-5-20(41)14-30(23)45)34(28)37(48)24-9-6-21(42)15-31(24)46/h4-6,8-11,13-17,27-28,34,41-47,49H,7,12H2,1-3H3/t27-,28-,34-/m0/s1 |

InChI Key |

FEAIYAOTVUYWQZ-AIQWNVMPSA-N |

Isomeric SMILES |

CC1=C[C@@H]([C@H]([C@@H](C1)C2=C(C=C(C=C2)O)O)C(=O)C3=C(C=C(C=C3)O)O)C4=C(C=CC(=C4O)C5=C(C(=O)C6=C(C=C(C=C6O5)O)O)CC=C(C)C)O |

Canonical SMILES |

CC1=CC(C(C(C1)C2=C(C=C(C=C2)O)O)C(=O)C3=C(C=C(C=C3)O)O)C4=C(C=CC(=C4O)C5=C(C(=O)C6=C(C=C(C=C6O5)O)O)CC=C(C)C)O |

Origin of Product |

United States |

Foundational & Exploratory

Kuwanon K mechanism of action in cancer cells

An In-depth Technical Guide on the Core Mechanism of Action of the Kuwanon Family of Flavonoids in Cancer Cells

Disclaimer: While the prompt requested information on "Kuwanon K," a comprehensive review of scientific literature did not yield specific data on a compound with this designation. The following guide provides an in-depth analysis of the anticancer mechanisms of closely related and well-researched members of the Kuwanon family, such as Kuwanon A, C, and M, derived from Morus alba (mulberry).

Introduction

The Kuwanon family of compounds, prenylated flavonoids isolated from the root bark of Morus alba, has garnered significant attention in oncological research. These natural products have demonstrated a range of pharmacological activities, most notably potent anti-inflammatory and anticancer effects. This guide synthesizes the current understanding of the core mechanisms by which Kuwanon compounds exert their cytotoxic and anti-proliferative effects on cancer cells, with a focus on the induction of endoplasmic reticulum stress, apoptosis, cell cycle arrest, and inhibition of metastasis. This document is intended for researchers, scientists, and drug development professionals.

Core Mechanisms of Action in Cancer Cells

The anticancer activity of the Kuwanon family is multifaceted, primarily converging on the induction of cellular stress and the activation of programmed cell death pathways. The central mechanism appears to be the induction of endoplasmic reticulum (ER) stress, which subsequently triggers apoptosis and cell cycle arrest.

Induction of Endoplasmic Reticulum (ER) Stress

A primary mechanism of action for several Kuwanon compounds is the induction of ER stress.[1] The ER is a critical organelle for protein folding and calcium homeostasis. An accumulation of unfolded or misfolded proteins in the ER lumen leads to the unfolded protein response (UPR), a signaling network that initially aims to restore ER function but can trigger apoptosis if the stress is prolonged or severe.

Kuwanon A, C, and M have all been shown to induce ER stress in various cancer cell lines.[1][2] This is characterized by the upregulation of key ER stress markers, including:

-

GRP78/BiP (Glucose-Regulated Protein 78): A central regulator of the UPR.

-

PERK (PKR-like ER kinase): Phosphorylation of PERK leads to the phosphorylation of eIF2α, which attenuates global protein synthesis.

-

IRE1α (Inositol-requiring enzyme 1α): An ER-resident transmembrane protein with kinase and RNase activities.

-

ATF4 (Activating transcription factor 4): A transcription factor that upregulates genes involved in amino acid metabolism, antioxidant response, and apoptosis.

-

CHOP/GADD153 (C/EBP homologous protein/Growth arrest and DNA damage-inducible gene 153): A key mediator of ER stress-induced apoptosis.

Kuwanon-induced ER stress also leads to the activation of the MAPK (JNK and ERK) pathway, which further contributes to apoptosis.[3]

References

- 1. Kuwanon C Inhibits Tumor Cell Proliferation and Induces Apoptosis by Targeting Mitochondria and Endoplasmic Reticulum - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A Mulberry Diels-Alder-Type Adduct, Kuwanon M, Triggers Apoptosis and Paraptosis of Lung Cancer Cells through Inducing Endoplasmic Reticulum Stress - PubMed [pubmed.ncbi.nlm.nih.gov]

Kuwanon K signaling pathway modulation

An In-depth Technical Guide to Kuwanon-Mediated Signaling Pathway Modulation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kuwanons are a class of prenylated flavonoids predominantly isolated from the root bark of Morus alba (white mulberry). These natural compounds have garnered significant attention within the scientific community for their diverse pharmacological activities, including anti-inflammatory, anti-cancer, and antiviral properties. This technical guide provides a comprehensive overview of the modulation of key cellular signaling pathways by various Kuwanon derivatives. Due to a scarcity of specific research on Kuwanon K, this document focuses on the well-documented activities of other Kuwanon compounds, namely Kuwanon A, C, G, M, and T, to provide a representative understanding of this compound class. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.

Modulation of Key Signaling Pathways by Kuwanon Derivatives

Kuwanon compounds exert their biological effects by intervening in critical cellular signaling cascades. The primary pathways identified to be modulated by this class of flavonoids include the NF-κB, MAPK, and apoptotic signaling pathways.

Anti-inflammatory Effects via NF-κB and Nrf2/HO-1 Pathway Modulation

Kuwanon T and Sanggenon A have been shown to exhibit potent anti-inflammatory effects by regulating the NF-κB and Nrf2/HO-1 signaling pathways.[1][2] In response to inflammatory stimuli such as lipopolysaccharide (LPS), these compounds inhibit the production of pro-inflammatory mediators including nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α).[1][2]

The mechanism of action involves the inhibition of the NF-κB signaling pathway.[1][2] Under normal conditions, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes. Kuwanon T and Sanggenon A prevent this translocation, thereby suppressing the inflammatory response.[1][2]

Concurrently, these compounds activate the Nrf2/HO-1 pathway, which is a crucial cellular defense mechanism against oxidative stress. Nrf2 is a transcription factor that, upon activation, translocates to the nucleus and induces the expression of antioxidant enzymes, including heme oxygenase-1 (HO-1).[1] The induction of HO-1 by Kuwanon T and Sanggenon A contributes to their anti-inflammatory effects.[1][2]

Caption: Kuwanon T modulation of NF-κB and Nrf2/HO-1 pathways.

Anti-cancer Activity via Apoptosis and MAPK Pathway Modulation

Several Kuwanon derivatives have demonstrated significant anti-cancer properties by inducing apoptosis (programmed cell death) and modulating the Mitogen-Activated Protein Kinase (MAPK) pathway in various cancer cell lines.

Kuwanon C has been shown to inhibit the proliferation of breast cancer cells (MDA-MB231 and T47D) and cervical cancer cells (HeLa) and induce apoptosis through the intrinsic pathway.[3][4] This involves the upregulation of pro-apoptotic proteins like Bax and cleaved-caspase-3, and an increase in intracellular reactive oxygen species (ROS).[3][4] Furthermore, Kuwanon C can induce endoplasmic reticulum (ER) stress, contributing to its pro-apoptotic effects.[3]

Kuwanon M induces both apoptosis and paraptosis in lung cancer cells (A549 and NCI-H292).[5] The apoptotic mechanism is mediated through the mitochondrial pathway, characterized by the loss of mitochondrial membrane potential and dysregulation of Bax/Bcl-2 proteins.[5] The induction of ER stress by Kuwanon M activates the Unfolded Protein Response (UPR) and the MAPK (JNK and ERK) pathways, which are critical for both apoptosis and paraptosis.[5]

Kuwanon A has been found to inhibit the Raf/MEK/ERK signaling pathway, a key component of the MAPK cascade, by targeting YWHAB in hepatocellular carcinoma cells. This inhibition leads to cell cycle arrest and a reduction in cell migration and invasion.

Caption: Kuwanon M-induced apoptosis and paraptosis pathways.

Quantitative Data on Kuwanon Activity

The following tables summarize the available quantitative data for the biological activities of various Kuwanon derivatives.

Table 1: Anti-inflammatory Activity of Kuwanon Derivatives

| Compound | Cell Line | Assay | Endpoint | IC₅₀ (µM) | Reference |

| Kuwanon A | RAW264.7 | Griess Assay | NO Production | 10.5 | [5] |

| Kuwanon T | BV2, RAW264.7 | Griess Assay | NO Production | Not specified | [1][2] |

| Sanggenon A | BV2, RAW264.7 | Griess Assay | NO Production | Not specified | [1][2] |

Table 2: Anti-cancer Activity of Kuwanon Derivatives

| Compound | Cancer Cell Line | Assay | Endpoint | IC₅₀ (µM) | Reference |

| Kuwanon C | HeLa | MTS Assay | Cell Viability | ~20-40 | [6][7] |

| Kuwanon C | MDA-MB-231 | MTS Assay | Cell Proliferation | Not specified | [3] |

| Kuwanon C | T47D | MTS Assay | Cell Proliferation | Not specified | [3] |

| Kuwanon M | A549, NCI-H292 | MTT Assay | Cell Proliferation | Not specified | [5][8] |

Detailed Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the literature on Kuwanon compounds.

Cell Viability and Proliferation Assays (MTS/MTT)

-

Principle: These colorimetric assays measure cell metabolic activity. Tetrazolium salts (MTS or MTT) are reduced by metabolically active cells to form a colored formazan (B1609692) product, the absorbance of which is proportional to the number of viable cells.

-

Protocol Outline:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the Kuwanon compound for a specified duration (e.g., 24, 48, or 72 hours).

-

Add the MTS or MTT reagent to each well and incubate for 1-4 hours at 37°C.

-

If using MTT, add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 570 nm for MTT) using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control and determine the IC₅₀ value.

-

Western Blot Analysis

-

Principle: This technique is used to detect specific proteins in a sample. Proteins are separated by size via gel electrophoresis, transferred to a membrane, and then probed with antibodies specific to the target protein.

-

Protocol Outline:

-

Lyse treated and untreated cells to extract total protein.

-

Determine protein concentration using a protein assay (e.g., BCA assay).

-

Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody against the protein of interest (e.g., p-NF-κB, Bax, Bcl-2, cleaved caspase-3).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

Normalize the expression of the target protein to a loading control (e.g., β-actin or GAPDH).

-

Apoptosis Assay (Flow Cytometry)

-

Principle: Annexin V/Propidium Iodide (PI) staining is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).

-

Protocol Outline:

-

Treat cells with the Kuwanon compound for the desired time.

-

Harvest the cells and wash them with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and PI to the cell suspension.

-

Incubate in the dark at room temperature for 15 minutes.

-

Analyze the cells by flow cytometry to quantify the different cell populations.

-

Caption: Workflow for assessing apoptosis via flow cytometry.

Conclusion

The available scientific literature strongly indicates that Kuwanon derivatives are potent modulators of key cellular signaling pathways, including NF-κB, MAPK, and apoptosis. These activities underpin their observed anti-inflammatory and anti-cancer effects. While specific data on this compound is currently limited, the comprehensive studies on other Kuwanon compounds provide a solid foundation for further investigation into the therapeutic potential of this class of natural products. Future research should focus on elucidating the specific mechanisms of action of this compound and other less-studied derivatives, as well as on preclinical and clinical evaluation to translate these promising in vitro findings into novel therapeutic agents.

References

- 1. Kuwanon T and Sanggenon A Isolated from Morus alba Exert Anti-Inflammatory Effects by Regulating NF-κB and HO-1/Nrf2 Signaling Pathways in BV2 and RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Kuwanon C inhibits proliferation and induction of apoptosis via the intrinsic pathway in MDA-MB231 and T47D breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Kuwanon C Inhibits Tumor Cell Proliferation and Induces Apoptosis by Targeting Mitochondria and Endoplasmic Reticulum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A Mulberry Diels-Alder-Type Adduct, Kuwanon M, Triggers Apoptosis and Paraptosis of Lung Cancer Cells through Inducing Endoplasmic Reticulum Stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Kuwanon C Inhibits Tumor Cell Proliferation and Induces Apoptosis by Targeting Mitochondria and Endoplasmic Reticulum - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

Kuwanon K: A Technical Guide to Solubility and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kuwanon K, a prenylated flavonoid from the root bark of Morus alba, is a member of a class of natural products exhibiting significant therapeutic potential. This technical guide provides an in-depth overview of the solubility characteristics of this compound and related compounds in various solvents, with a particular focus on dimethyl sulfoxide (B87167) (DMSO). It also details the experimental protocols for solubility determination and explores the molecular pathways implicated in the biological activities of the Kuwanon family. Due to the limited availability of specific data for this compound, this guide leverages information from structurally similar Kuwanon compounds to provide a comprehensive and practical resource for researchers.

Solubility of this compound and Related Flavonoids

Qualitative Solubility:

Several suppliers of Kuwanon compounds qualitatively describe their solubility in various organic solvents. This information is summarized in the table below.

| Compound | DMSO | Other Solvents |

| Kuwanon C | Soluble | - |

| Kuwanon G | Soluble | - |

| Kuwanon H | Soluble | Chloroform, Dichloromethane, Ethyl Acetate, Acetone[1] |

| Kuwanon U | Soluble | - |

Quantitative Solubility Data for a Related Compound:

A study on Kuwanon H reported a solubility of ≥ 2.5 mg/mL (3.29 mM) in a vehicle formulation consisting of DMSO, PEG300, Tween-80, and saline.[2] While this is not in pure DMSO, it indicates that a reasonable concentration can be achieved in a mixed solvent system commonly used for in vivo studies.

General Considerations for Flavonoid Solubility:

Flavonoids, as a class of compounds, exhibit a wide range of solubilities depending on their specific structure, including the number and position of hydroxyl, methoxy, and glycosidic groups. The presence of prenyl groups in this compound and its analogs generally increases their lipophilicity, which can influence their solubility in different solvents.

Experimental Protocol for Solubility Determination

The standard method for determining the solubility of flavonoids is the analytical isothermal shake-flask method .[3] This procedure allows for the determination of the saturation concentration of a compound in a specific solvent at a controlled temperature.

Protocol Outline:

-

Sample Preparation: An excess amount of the flavonoid powder is added to a known volume of the solvent in a sealed container (e.g., a glass vial).

-

Equilibration: The mixture is agitated (e.g., using a shaker or stirrer) at a constant temperature for a sufficient period to reach equilibrium (typically 24-48 hours). This ensures that the solvent is fully saturated with the solute.

-

Phase Separation: After equilibration, the suspension is allowed to stand without agitation to allow the undissolved solid to settle.

-

Sampling: A clear aliquot of the supernatant is carefully withdrawn using a syringe fitted with a filter (e.g., a 0.22 µm PTFE filter) to remove any remaining solid particles.

-

Quantification: The concentration of the flavonoid in the filtered solution is determined using a suitable analytical technique, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection.[4] A calibration curve prepared with known concentrations of the flavonoid is used for accurate quantification.

Below is a graphical representation of the experimental workflow.

References

Kuwanon K Stability Under Experimental Conditions: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physicochemical properties of Kuwanon K and addresses the critical aspect of its stability under various experimental conditions. Due to the limited availability of direct stability studies on this compound, this document extrapolates data from structurally related Kuwanon compounds and provides a robust framework of recommended experimental protocols for researchers to rigorously assess its stability. This guide is intended to be an essential resource for scientists working with this compound in drug discovery and development, enabling them to ensure the integrity and reproducibility of their experimental results.

Introduction to this compound

This compound is a prenylated flavonoid isolated from the root bark of Morus species, commonly known as mulberry.[1] Like other members of the Kuwanon family, it possesses a complex polyphenolic structure that contributes to its diverse biological activities. Flavonoids, in general, are known for their potential antioxidant, anti-inflammatory, and anti-cancer properties. However, their complex structures can also render them susceptible to degradation under various experimental conditions, impacting their biological efficacy and leading to inconsistent research outcomes. Understanding the stability profile of this compound is therefore paramount for any scientific investigation.

Physicochemical Properties of this compound

While experimental data on the physicochemical properties of this compound is not extensively published, computational data provides valuable insights for handling and formulation.

| Property | Value | Source |

| Molecular Formula | C40H36O11 | [2] |

| Molecular Weight | 692.7 g/mol | [2] |

| IUPAC Name | 2-[3-[(1S,5R,6S)-6-(2,4-dihydroxybenzoyl)-5-(2,4-dihydroxyphenyl)-3-methylcyclohex-2-en-1-yl]-2,4-dihydroxyphenyl]-5,7-dihydroxy-3-(3-methylbut-2-enyl)chromen-4-one | [2] |

| XLogP3 | 7.3 | [2] |

| Hydrogen Bond Donor Count | 8 | [2] |

| Hydrogen Bond Acceptor Count | 11 | [2] |

Note: The data in this table is computationally generated and should be confirmed by experimental analysis.

Stability of Related Kuwanon Compounds: An Inferential Analysis

Direct experimental data on the stability of this compound is scarce in publicly available literature. However, studies on other Kuwanon compounds provide valuable insights into the potential stability challenges.

| Compound | Experimental Conditions | Observed Effects | Source |

| Kuwanon C | Solid state | Melting point of 148-150 °C suggests moderate thermal stability in solid form. | [3] |

| Kuwanon A | In solution (DMSO) | Soluble in DMSO, chloroform, dichloromethane, ethyl acetate, and acetone; sparingly soluble in aqueous buffers. This suggests that the choice of solvent is critical for maintaining stability in solution. | [4] |

| General Flavonoids | Varying pH | Flavonoids are generally more stable in acidic conditions (pH < 7) and are prone to degradation in neutral to alkaline conditions. | [5] |

| General Flavonoids | Exposure to light | Flavonoids can be susceptible to photodegradation. | [6] |

| General Flavonoids | Elevated temperature | Increased temperatures can accelerate the degradation of flavonoids. | [6] |

Based on this information, it is reasonable to hypothesize that this compound, as a complex flavonoid, may be susceptible to degradation in aqueous solutions, particularly at neutral or alkaline pH, and may be sensitive to light and elevated temperatures.

Recommended Experimental Protocols for this compound Stability Assessment

To ensure the reliability of research involving this compound, a thorough stability assessment is crucial. The following protocols are recommended.

Forced Degradation Studies

Forced degradation studies are essential to understand the intrinsic stability of a molecule and to develop stability-indicating analytical methods.[7][8] These studies involve subjecting the compound to stress conditions more severe than accelerated stability testing.[7]

Experimental Workflow for Forced Degradation of this compound

Caption: Workflow for conducting forced degradation studies on this compound.

Detailed Protocols:

-

Acid Hydrolysis: A solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) should be treated with an equal volume of 0.1 M hydrochloric acid and incubated at a controlled temperature (e.g., 80°C) for a defined period (e.g., 24 hours). Samples should be withdrawn at various time points, neutralized, and analyzed.

-

Alkaline Hydrolysis: A solution of this compound should be treated with an equal volume of 0.1 M sodium hydroxide (B78521) at room temperature. Due to the potential for rapid degradation of flavonoids in alkaline conditions, samples should be taken at frequent intervals (e.g., 0, 1, 2, 4, 8, and 24 hours), neutralized, and immediately analyzed.

-

Oxidative Degradation: A solution of this compound should be treated with a solution of hydrogen peroxide (e.g., 3%) at room temperature. Samples should be analyzed at various time points.

-

Thermal Degradation: A solution of this compound should be subjected to elevated temperatures (e.g., 60-80°C) in a controlled environment. Solid samples of this compound should also be tested for thermal stability.

-

Photostability: Solutions and solid samples of this compound should be exposed to a combination of visible and UV light in a photostability chamber. Control samples should be kept in the dark to differentiate between thermal and photolytic degradation.

Analytical Methodology

A validated stability-indicating analytical method is crucial for accurately quantifying the remaining this compound and detecting any degradation products.

4.2.1. High-Performance Liquid Chromatography (HPLC)

HPLC with UV-Vis detection is the most common technique for the analysis of flavonoids.[9]

-

Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is typically suitable.

-

Mobile Phase: A gradient elution with a mixture of an acidified aqueous phase (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is recommended to achieve good separation of this compound from its potential degradation products.

-

Detection: A photodiode array (PDA) detector should be used to monitor the elution at multiple wavelengths to identify the characteristic absorbance maxima of this compound and any new peaks corresponding to degradation products. Flavones typically exhibit two major absorption bands in the UV-Vis spectrum: Band I (300-390 nm) and Band II (240-280 nm).[10]

-

Method Validation: The HPLC method should be validated according to ICH guidelines for linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ).

4.2.2. Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful tool for the identification and structural elucidation of degradation products.[11][12]

-

Ionization: Electrospray ionization (ESI) in both positive and negative ion modes should be evaluated to determine the optimal conditions for detecting this compound and its degradation products.

-

Mass Analyzer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended to obtain accurate mass measurements for molecular formula determination.

-

Tandem MS (MS/MS): Fragmentation analysis should be performed on the parent ions of this compound and any detected degradation products to aid in their structural identification.

Workflow for Stability-Indicating Method Development

Caption: A logical workflow for developing a stability-indicating analytical method.

Potential Signaling Pathways of Interest

While specific signaling pathways for this compound are not well-elucidated, research on other Kuwanon compounds suggests potential areas of investigation. Understanding these pathways can provide context for the biological implications of this compound stability.

-

Anti-inflammatory Pathways: Kuwanon A has been shown to inhibit nitric oxide (NO) production, a key mediator in inflammation, potentially through the modulation of the NF-κB signaling pathway.[4]

-

Anticancer Pathways: Kuwanon C has been reported to induce apoptosis in cancer cells by targeting mitochondria and the endoplasmic reticulum.[3]

Hypothesized Signaling Pathway Modulation by Kuwanon Compounds

Caption: Potential signaling pathways modulated by Kuwanon compounds.

Conclusion and Future Directions

This guide highlights the current knowledge gap regarding the experimental stability of this compound. While its physicochemical properties can be estimated, and inferences can be drawn from related compounds, a dedicated and thorough stability study is imperative for any research or development program involving this molecule. By following the recommended protocols for forced degradation and developing a validated stability-indicating analytical method, researchers can ensure the quality and reliability of their data. Future work should focus on generating and publishing experimental stability data for this compound under a range of conditions to build a comprehensive public knowledge base for this promising natural product.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. 2-(3-((1S,5R,6S)-6-(2,4-Dihydroxybenzoyl)-5-(2,4-dihydroxyphenyl)-3-methyl-2-cyclohexen-1-yl)-2,4-dihydroxyphenyl)-5,7-dihydroxy-3-(3-methyl-2-buten-1-yl)-4H-1-benzopyran-4-one | C40H36O11 | CID 5491771 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Kuwanon C | C25H26O6 | CID 5481958 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Kinetics of Flavonoid Degradation and Controlled Release from Functionalized Magnetic Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Stability testing on typical flavonoid containing herbal drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medwinpublishers.com [medwinpublishers.com]

- 11. tandfonline.com [tandfonline.com]

- 12. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive review of the existing scientific literature on Kuwanon K and related flavonoids isolated from Morus species. It is designed to serve as a resource for researchers, scientists, and professionals in drug development by summarizing quantitative data, detailing experimental methodologies, and visualizing key biological pathways.

Introduction

This compound is a prenylated flavonoid found in the root bark of mulberry trees (Morus species)[1]. Like other members of the Kuwanon family and related flavonoids, it has garnered scientific interest for its diverse pharmacological activities. These compounds, characterized by a flavone (B191248) backbone with isoprenoid substitutions, exhibit a range of biological effects, including anti-inflammatory, anticancer, antiviral, and antioxidant properties[2][3][4][5]. This guide synthesizes the current understanding of this compound and its analogs, with a focus on their mechanisms of action and the experimental evidence supporting their therapeutic potential.

Quantitative Data Summary

The following tables summarize the quantitative data from various studies on this compound and related flavonoids, providing a comparative overview of their biological activities.

Table 1: Anti-inflammatory Activity

| Compound | Assay | Cell Line/Model | IC50 Value / Inhibition | Reference |

| This compound | - | - | Data not available | |

| Kuwanon A | Nitric Oxide (NO) Production | RAW264.7 | 10.5 μM | [5] |

| Kuwanon C | - | - | Neuroprotective and anti-inflammatory effects reported | [6] |

| Kuwanon G | - | Ovalbumin-induced allergic asthma in mice | Significant decrease in IgE and Th2 cytokines | [7] |

| Kuwanon T | Nitric Oxide (NO) Production | BV2 and RAW264.7 | Marked inhibition | [2][8][9] |

| Sanggenon A | Nitric Oxide (NO) Production | BV2 and RAW264.7 | Marked inhibition | [2][8][9] |

| Mulberrofuran K | Nitric Oxide (NO) Production | RAW264.7 | Potent inhibition | [10] |

Table 2: Anticancer Activity

| Compound | Cell Line | IC50 Value | Reference |

| This compound | - | Data not available | |

| Kuwanon A | A549 (Lung) | 1.8 μM | [5] |

| HCT116 (Colon) | 3.5 μM | [5] | |

| Kuwanon C | HeLa (Cervical) | Concentration-dependent antitumor effects | [3][11] |

| MDA-MB-468 (Breast) | 0.43 ± 0.01 µM | [12] | |

| MDA-MB-231 (Breast) | 1.83 ± 0.04 µM | [12] | |

| KKU-M213 (Cholangio-carcinoma) | 0.01 ± 0.001 µM | [12] |

Table 3: Tyrosinase Inhibitory Activity

| Compound | Assay | IC50 Value | Ki Value | Inhibition Type | Reference |

| This compound | - | Data not available | - | - | |

| Kuwanon G | Monophenolase (L-tyrosine) | 67.6 µM | 18.66 | Competitive | [4] |

| Diphenolase (L-DOPA) | 44.04 µM | - | - | [4] | |

| Mulberrofuran G | Monophenolase (L-tyrosine) | 6.35 ± 0.45 µM | 5.19 | Competitive | [4] |

| Diphenolase (L-DOPA) | 105.57 µM | - | - | [4] | |

| Albanol B | Monophenolase & Diphenolase | No activity up to 350 µM | - | - | [4] |

| Kojic Acid (Control) | Monophenolase (L-tyrosine) | 36.0 µM | - | - | [4] |

Table 4: Antiviral Activity

| Compound | Virus | Mechanism | Reference |

| This compound | - | Data not available | |

| Kuwanon C | SARS-CoV-2 | Blocks Spike S1 RBD:ACE2 receptor interaction | [6][13][14] |

Experimental Protocols

This section provides detailed methodologies for key experiments frequently cited in the literature on Kuwanon flavonoids.

Cell Viability (MTT) Assay

This assay is utilized to determine the cytotoxic effects of the flavonoids on various cell lines.

-

Cell Seeding: Seed cells (e.g., RAW264.7, HeLa, A549) in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and incubate for 18-24 hours.[5][6]

-

Treatment: Treat the cells with various concentrations of the Kuwanon flavonoid (e.g., 0.05 to 128 μM) for a specified period (e.g., 24, 48, or 72 hours).[3][5][6]

-

MTT Addition: Add 20 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[5]

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 μL of DMSO to each well to dissolve the formazan crystals.[5]

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is typically expressed as a percentage of the control group.

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay measures the production of nitric oxide, a key inflammatory mediator, by macrophages.

-

Cell Culture and Treatment: Plate RAW264.7 or BV2 cells in a 96-well plate and treat with various concentrations of the test compound for 2 hours before stimulating with lipopolysaccharide (LPS; 1 μg/mL) for 24 hours.[8]

-

Supernatant Collection: After incubation, collect the cell culture supernatant.

-

Griess Reaction: Mix 50 μL of the supernatant with 50 μL of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride) in a 96-well plate.[5]

-

Absorbance Measurement: Incubate at room temperature for 10-15 minutes and measure the absorbance at 540 nm. The nitrite (B80452) concentration is determined using a sodium nitrite standard curve.

Western Blot Analysis

This technique is used to detect and quantify the expression levels of specific proteins involved in signaling pathways.

-

Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies against target proteins (e.g., iNOS, COX-2, NF-κB, Nrf2, HO-1) overnight at 4°C.[10]

-

Secondary Antibody Incubation and Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways and Experimental Workflows

The following diagrams, created using Graphviz (DOT language), illustrate key signaling pathways modulated by Kuwanon flavonoids and a general experimental workflow for their in vitro evaluation.

Signaling Pathways

Caption: Key anti-inflammatory signaling pathways modulated by Kuwanon flavonoids.

Experimental Workflow

Caption: General experimental workflow for evaluating the biological activity of Kuwanon flavonoids.

Conclusion

The available literature strongly suggests that Kuwanon flavonoids, including this compound, are a promising class of natural compounds with significant therapeutic potential. Their well-documented anti-inflammatory and anticancer activities, mediated through the modulation of key signaling pathways such as NF-κB and Nrf2/HO-1, provide a solid foundation for further investigation. While data on this compound itself is still emerging, the comprehensive analysis of its related flavonoids presented in this guide offers valuable insights for researchers. Future studies should focus on elucidating the specific activities and mechanisms of this compound, conducting in vivo efficacy studies, and performing pharmacokinetic and safety assessments to pave the way for its potential clinical applications. This guide serves as a foundational resource to facilitate these endeavors.

References

- 1. html.rhhz.net [html.rhhz.net]

- 2. mdpi.com [mdpi.com]

- 3. Kuwanon C Inhibits Tumor Cell Proliferation and Induces Apoptosis by Targeting Mitochondria and Endoplasmic Reticulum - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure–Activity Relationship of the Tyrosinase Inhibitors Kuwanon G, Mulberrofuran G, and Albanol B from Morus Species: A Kinetics and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Mulberry Component Kuwanon C Exerts Potent Therapeutic Efficacy In Vitro against COVID-19 by Blocking the SARS-CoV-2 Spike S1 RBD:ACE2 Receptor Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Effect of Kuwanon G isolated from the root bark of Morus alba on ovalbumin-induced allergic response in a mouse model of asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Kuwanon T and Sanggenon A Isolated from Morus alba Exert Anti-Inflammatory Effects by Regulating NF-κB and HO-1/Nrf2 Signaling Pathways in BV2 and RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Kuwanon T and Sanggenon a Isolated from Morus alba Exert Anti-Inflammatory Effects by Regulating NF-κB and HO-1/Nrf2 Signaling Pathways in BV2 and RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Anti-inflammatory activity of mulberrofuran K isolated from the bark of Morus bombycis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Kuwanon C Inhibits Tumor Cell Proliferation and Induces Apoptosis by Targeting Mitochondria and Endoplasmic Reticulum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Anticancer Activity of (±)-Kusunokinin Derivatives towards Cholangiocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Mulberry Component Kuwanon C Exerts Potent Therapeutic Efficacy In Vitro against COVID-19 by Blocking the SARS-CoV-2 Spike S1 RBD:ACE2 Receptor Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Anti-inflammatory Properties of Kuwanon K: Mechanisms of Action and Therapeutic Potential

Audience: Researchers, scientists, and drug development professionals.

Abstract: The increasing prevalence of chronic inflammatory diseases necessitates the exploration of novel therapeutic agents. Kuwanon K, a prenylated flavonoid isolated from the root bark of Morus alba (white mulberry), is emerging as a compound of interest. While direct research on this compound is nascent, extensive studies on structurally similar compounds, such as Kuwanon T and G, provide a strong predictive framework for its anti-inflammatory potential. This technical guide synthesizes the current understanding of the mechanisms through which Kuwanon compounds modulate inflammatory responses, focusing on the inhibition of key signaling pathways including NF-κB and the activation of the Nrf2/HO-1 axis. We present quantitative data on their efficacy, detailed experimental protocols for in vitro and in vivo validation, and visual representations of the core signaling pathways to facilitate further research and drug development.

Introduction

Inflammation is a critical biological response to harmful stimuli, but its dysregulation is a hallmark of numerous pathologies, including arthritis, inflammatory bowel disease, and neurodegenerative disorders.[1] The nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways are central regulators of the inflammatory cascade, controlling the expression of pro-inflammatory cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[1][2][3][4] Consequently, molecules that can modulate these pathways are promising candidates for anti-inflammatory drug development.

Kuwanons are a class of isoprenylated flavonoids derived from Morus alba, a plant with a long history in traditional medicine for treating respiratory and inflammatory ailments.[2][5] This document focuses on the anti-inflammatory effects of this compound, extrapolating from robust data available for its analogues, primarily Kuwanon T and Sanggenon A. These compounds have demonstrated significant efficacy in suppressing inflammatory responses in both cellular and animal models.[2][6]

Core Mechanisms of Action

The anti-inflammatory effects of Kuwanon compounds are primarily attributed to their ability to interfere with key intracellular signaling pathways.

Inhibition of the NF-κB Signaling Pathway

The NF-κB transcription factor is a master regulator of inflammation.[1] In unstimulated cells, NF-κB dimers are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory agents like lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα.[3] This frees NF-κB to translocate to the nucleus, where it binds to DNA and initiates the transcription of genes encoding pro-inflammatory mediators, including TNF-α, IL-6, iNOS, and COX-2.[2][3][7]

Studies on Kuwanon T and Sanggenon A have shown that these compounds effectively inactivate the NF-κB pathway.[2] They inhibit the nuclear translocation of NF-κB subunits, thereby preventing the transcription of its target inflammatory genes.[2][8] This is a crucial mechanism underlying their observed reduction of pro-inflammatory cytokine and mediator production.[2][6]

Activation of the Nrf2/HO-1 Pathway

The nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1). Under normal conditions, Nrf2 is sequestered in the cytoplasm. Upon activation, it translocates to the nucleus and initiates the transcription of antioxidant response element (ARE)-containing genes. HO-1 is a potent anti-inflammatory enzyme.

Kuwanon T and Sanggenon A have been shown to induce the expression of HO-1 by promoting the nuclear translocation of Nrf2.[2] The anti-inflammatory effects of these compounds were reversed when HO-1 activity was suppressed, confirming that this pathway is a significant contributor to their mechanism of action.[2][6]

Quantitative Data on Anti-inflammatory Effects

The following tables summarize the quantitative data on the inhibitory effects of Kuwanon compounds on various inflammatory markers. The data is primarily derived from studies on Kuwanon T and Sanggenon A in LPS-stimulated murine macrophage (RAW264.7) and microglial (BV2) cells.[2]

Table 1: Inhibition of Pro-inflammatory Mediators

| Compound | Cell Line | Mediator | Concentration (µM) | % Inhibition / Effect |

| Kuwanon T | BV2 | Nitric Oxide (NO) | 20 | Significant Inhibition |

| Sanggenon A | BV2 | Nitric Oxide (NO) | 20 | Significant Inhibition |

| Kuwanon T | RAW264.7 | Nitric Oxide (NO) | 20 | Significant Inhibition |

| Sanggenon A | RAW264.7 | Nitric Oxide (NO) | 20 | Significant Inhibition |

| Kuwanon T | BV2 | PGE2 | 5, 10, 20 | Concentration-dependent inhibition |

| Sanggenon A | BV2 | PGE2 | 5, 10, 20 | Concentration-dependent inhibition |

| Kuwanon T | RAW264.7 | PGE2 | 5, 10, 20 | Concentration-dependent inhibition |

| Sanggenon A | RAW264.7 | PGE2 | 5, 10, 20 | Concentration-dependent inhibition |

Table 2: Inhibition of Pro-inflammatory Cytokines

| Compound | Cell Line | Cytokine | Concentration (µM) | Effect |

| Kuwanon T | BV2 | IL-6 | 5, 10, 20 | Significant inhibition |

| Sanggenon A | BV2 | IL-6 | 5, 10, 20 | Significant inhibition |

| Kuwanon T | RAW264.7 | IL-6 | 5, 10, 20 | Significant inhibition |

| Sanggenon A | RAW264.7 | IL-6 | 5, 10, 20 | Significant inhibition |

| Kuwanon T | BV2 | TNF-α | 5, 10, 20 | Significant inhibition |

| Sanggenon A | BV2 | TNF-α | 5, 10, 20 | Significant inhibition |

| Kuwanon T | RAW264.7 | TNF-α | 5, 10, 20 | Significant inhibition |

| Sanggenon A | RAW264.7 | TNF-α | 5, 10, 20 | Significant inhibition |

Data compiled from a study by Choi et al. (2021), which demonstrated that Kuwanon T and Sanggenon A significantly inhibited the production of NO, PGE2, IL-6, and TNF-α in LPS-stimulated cells.[2]

Experimental Protocols

Reproducibility is paramount in scientific research. This section details the methodologies for key in vitro and in vivo experiments used to evaluate the anti-inflammatory effects of Kuwanon compounds.

In Vitro Anti-inflammatory Assay in Macrophages

This protocol is designed to assess the ability of a test compound to inhibit the production of inflammatory mediators in cultured macrophages.

-

Objective: To evaluate the anti-inflammatory effects of this compound in LPS-stimulated RAW264.7 or BV2 cells.

-

Materials:

-

RAW264.7 or BV2 cells

-

Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

-

Lipopolysaccharide (LPS) from E. coli

-

Test compound (this compound)

-

Griess Reagent for Nitric Oxide (NO) measurement

-

ELISA kits for TNF-α, IL-6, and PGE2

-

MTT or similar viability assay

-

-

Procedure:

-

Cell Culture: Plate RAW264.7 or BV2 cells in 96-well or 24-well plates and culture until they reach approximately 80% confluency.

-

Pre-treatment: Treat the cells with various concentrations of the test compound (e.g., 5, 10, 20 µM) for 2 hours.

-

Stimulation: Add LPS (1 µg/mL) to the wells (except for the negative control) and incubate for 24 hours.

-

Supernatant Collection: Collect the cell culture supernatant for analysis.

-

NO Measurement: Determine the concentration of nitrite (B80452) (a stable product of NO) in the supernatant using the Griess reagent.

-

Cytokine Measurement: Quantify the levels of TNF-α, IL-6, and PGE2 in the supernatant using specific ELISA kits.

-

Cell Viability: Assess the cytotoxicity of the test compound using an MTT assay to ensure that the observed inhibitory effects are not due to cell death.

-

In Vivo Carrageenan-Induced Paw Edema Model

This is a standard and highly reproducible model of acute inflammation used to evaluate the efficacy of anti-inflammatory agents in vivo.[9][10][11]

-

Objective: To assess the acute anti-inflammatory activity of this compound in rats or mice.

-

Materials:

-

Male Wistar rats (150-200g) or Swiss mice

-

Carrageenan (1% w/v solution in sterile saline)

-

Test compound (this compound)

-

Reference drug (e.g., Indomethacin, 20 mg/kg)[9]

-

Plethysmometer

-

-

Procedure:

-

Animal Acclimatization: Acclimatize animals for at least one week before the experiment.

-

Grouping: Divide animals into control, test, and reference drug groups.

-

Compound Administration: Administer the test compound (this compound) and the reference drug (Indomethacin) via a predetermined route (e.g., intraperitoneal or oral) one hour before carrageenan injection. The control group receives the vehicle.

-

Inflammation Induction: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.[10]

-

Edema Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[9]

-

Data Analysis: Calculate the percentage of inhibition of paw edema for the treated groups compared to the control group.

-

Conclusion and Future Directions

The available evidence from studies on Kuwanon T and Sanggenon A strongly suggests that this compound possesses significant anti-inflammatory properties. Its predicted dual-action mechanism—inhibiting the pro-inflammatory NF-κB pathway while simultaneously activating the protective Nrf2/HO-1 pathway—makes it an attractive candidate for further investigation.

Future research should focus on:

-

Direct evaluation of this compound: Conducting in vitro and in vivo studies specifically on this compound to confirm the predicted effects and determine its potency (e.g., IC50 values).

-

Mechanism of Action: Elucidating the precise molecular targets of this compound within the NF-κB and Nrf2 signaling cascades.

-

Pharmacokinetics and Safety: Establishing the pharmacokinetic profile and conducting toxicological studies to assess the safety of this compound for potential therapeutic use.

This guide provides a foundational resource for researchers and drug development professionals, offering a comprehensive overview of the predicted anti-inflammatory mechanisms of this compound, quantitative data from its analogues, and detailed protocols to facilitate robust preclinical studies.

References

- 1. mdpi.com [mdpi.com]

- 2. Kuwanon T and Sanggenon A Isolated from Morus alba Exert Anti-Inflammatory Effects by Regulating NF-κB and HO-1/Nrf2 Signaling Pathways in BV2 and RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Effect of Kuwanon G isolated from the root bark of Morus alba on ovalbumin-induced allergic response in a mouse model of asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Kuwanon T and Sanggenon a Isolated from Morus alba Exert Anti-Inflammatory Effects by Regulating NF-κB and HO-1/Nrf2 Signaling Pathways in BV2 and RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Bioactive diels-alder type adducts from the stem bark of Morus macroura - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Ascofuranone inhibits lipopolysaccharide–induced inflammatory response via NF-kappaB and AP-1, p-ERK, TNF-α, IL-6 and IL-1β in RAW 264.7 macrophages | PLOS One [journals.plos.org]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. Carrageenan-induced paw edema in the rat and mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

Antiviral Properties of the Kuwanon Family of Compounds: A Technical Whitepaper

Disclaimer: This document provides a comprehensive overview of the antiviral properties of the Kuwanon family of flavonoids, isolated from Morus species. It is important to note that while extensive research is available for several members of this family, specific in-depth antiviral studies on Kuwanon K are currently limited in publicly accessible scientific literature. Therefore, this guide synthesizes the available data on closely related Kuwanon compounds, namely Kuwanon C, G, X, and Z, to provide a technical overview for researchers, scientists, and drug development professionals. The methodologies and findings presented herein for other Kuwanon compounds may serve as a valuable reference for potential future investigations into the antiviral activities of this compound.

Introduction to Kuwanon Flavonoids

The Kuwanon family of compounds are prenylated flavonoids predominantly isolated from the root bark and leaves of mulberry trees (Morus species). These natural products have garnered significant scientific interest due to their diverse pharmacological activities, including antibacterial, anti-inflammatory, antioxidant, and notably, antiviral properties. This technical guide focuses on the antiviral effects of key Kuwanon compounds against a range of human pathogenic viruses.

Quantitative Antiviral and Cytotoxicity Data

The antiviral efficacy and associated cytotoxicity of various Kuwanon compounds have been evaluated against several viruses. The following tables summarize the key quantitative data from in vitro studies.

Table 1: Antiviral Activity of Kuwanon Compounds

| Compound | Virus | Cell Line | Assay Type | IC50 / EC50 (µg/mL) | Selectivity Index (SI) | Reference(s) |

| Kuwanon C | SARS-CoV-2 (alpha strain) | Vero | Immunofluorescence Assay | 7.7 µM | >1.6 | [1] |

| SARS-CoV-2 Spike Pseudovirus | HEK293T | GFP-based Infectivity Assay | ~2-20 µM | - | [1] | |

| Herpes Simplex Virus-1 (HSV-1) | Vero | Plaque Reduction Assay | 0.91 ± 0.43 | 230.8 | [2] | |

| Kuwanon T | Herpes Simplex Virus-1 (HSV-1) | Vero | Plaque Reduction Assay | 0.64 ± 0.52 | - | [2] |

| Kuwanon U | Herpes Simplex Virus-1 (HSV-1) | Vero | Plaque Reduction Assay | 1.93 ± 1.13 | 108.8 | [2] |

| Kuwanon X | Herpes Simplex Virus-1 (HSV-1) Strain 15577 | Vero | Plaque Reduction Assay | 2.2 | >36.5 | [3][4] |

| Herpes Simplex Virus-1 (HSV-1) Clinical Strain | Vero | Plaque Reduction Assay | 1.5 | >53.5 | [3][4] | |

| Herpes Simplex Virus-2 (HSV-2) Strain 333 | Vero | Plaque Reduction Assay | 2.5 | >32.1 | [3][4] | |

| HSV-1 (Attachment) | Vero | Attachment Assay | 9.6 | - | [4] | |

| HSV-1 (Penetration) | Vero | Penetration Assay | 3.5 | - | [4] |

IC50: 50% inhibitory concentration; EC50: 50% effective concentration; SI: Selectivity Index (CC50/IC50).

Table 2: Cytotoxicity of Kuwanon Compounds

| Compound | Cell Line | Assay Type | CC50 (µg/mL) | Reference(s) |

| Kuwanon C | Vero | Hoechst Staining | >12.5 µM | [1] |

| Kuwanon X | Vero | MTT Assay | 80.3 | [4] |

CC50: 50% cytotoxic concentration.

Mechanisms of Antiviral Action and Signaling Pathways

The antiviral mechanisms of Kuwanon compounds are multifaceted, targeting various stages of the viral life cycle.

Kuwanon C: Inhibition of SARS-CoV-2 Entry

Kuwanon C has been identified as an inhibitor of SARS-CoV-2 entry into host cells. Its mechanism involves the disruption of the interaction between the viral spike (S) protein's receptor-binding domain (RBD) and the host cell's Angiotensin-Converting Enzyme 2 (ACE2) receptor. By targeting this critical initial step of infection, Kuwanon C effectively blocks viral entry.

Kuwanon X: Multi-modal Inhibition of Herpes Simplex Virus (HSV)

Kuwanon X demonstrates a multi-pronged attack against HSV-1 and HSV-2. It has been shown to:

-

Inhibit Viral Adsorption and Penetration: Kuwanon X interferes with the initial stages of HSV infection by moderately inhibiting the attachment of the virus to host cells and strongly inhibiting its penetration into the cells[4].

-

Suppress Viral Gene Expression: Following viral entry, Kuwanon X reduces the expression of immediate-early (IE) and late (L) viral genes, which are crucial for viral replication and the production of new virions[3][5].

-

Inhibit Viral DNA Synthesis: The compound also curtails the synthesis of new viral DNA[3][5].

-

Modulate Host Signaling Pathways: A key mechanism of Kuwanon X is the inhibition of HSV-1-induced activation of the Nuclear Factor-kappa B (NF-κB) signaling pathway. By blocking the nuclear translocation and DNA binding of NF-κB, Kuwanon X mitigates the host's cellular machinery that the virus hijacks for its replication[3][5][6].

Kuwanon Z: Predicted Antiviral Mechanisms against Coronaviruses and Influenza

While in vitro antiviral data is emerging, in silico studies have provided insights into the potential mechanisms of Kuwanon Z. Molecular docking studies suggest that Kuwanon Z may exert its antiviral effects by interacting with both viral and host proteins. For instance, in the context of COVID-19, Kuwanon Z is predicted to have strong binding affinities for the host's Janus kinase 2 (JAK2) and the main protease of the virus[7][8]. Against the H9N2 influenza virus, Kuwanon Z is predicted to interact with host proteins like interferon-beta (IFNB1) and interleukin-6 (IL-6), suggesting a dual action of enhancing antiviral immunity and mitigating excessive inflammation[9].

Experimental Protocols

The following are generalized methodologies for key experiments cited in the research on Kuwanon compounds.

Cell Lines and Virus Strains

-

Cell Lines: Vero (African green monkey kidney epithelial) cells are commonly used for HSV and SARS-CoV-2 studies due to their susceptibility to a wide range of viruses. HEK293T (Human Embryonic Kidney) cells, often engineered to overexpress specific receptors like ACE2 and TMPRSS2, are used for mechanistic studies of viral entry[1].

-

Virus Strains: Studies on Kuwanon X utilized HSV-1 strain 15577, a clinical HSV-1 isolate, and HSV-2 strain 333[4]. Research on Kuwanon C employed a clinical isolate of the SARS-CoV-2 alpha strain (βCoV/Korea/KCDC03/2020) and a lentiviral pseudovirus expressing the SARS-CoV-2 spike protein[1].

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability and determine the 50% cytotoxic concentration (CC50) of a compound.

-

Cell Seeding: Seed cells (e.g., Vero cells) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with serial dilutions of the Kuwanon compound (e.g., Kuwanon X) for a specified period (e.g., 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the CC50 value.

Plaque Reduction Assay

This assay is used to quantify the antiviral activity of a compound by measuring the reduction in the number of viral plaques.

-

Cell Monolayer: Grow a confluent monolayer of susceptible cells (e.g., Vero cells) in 6-well or 12-well plates.

-

Infection: Infect the cell monolayers with a known amount of virus (to produce a countable number of plaques) in the presence of various concentrations of the Kuwanon compound.

-

Adsorption: Allow the virus to adsorb to the cells for 1-2 hours.

-

Overlay: Remove the virus-compound mixture and overlay the cells with a semi-solid medium (e.g., containing carboxymethylcellulose or agar) with the corresponding concentrations of the compound. This restricts the spread of the virus to adjacent cells, leading to the formation of localized lesions (plaques).

-

Incubation: Incubate the plates for several days until plaques are visible.

-

Staining and Counting: Fix and stain the cells (e.g., with crystal violet) and count the number of plaques.

-

Data Analysis: Calculate the percentage of plaque reduction compared to the virus control (no compound) and determine the IC50 value.

References

- 1. Mulberry Component Kuwanon C Exerts Potent Therapeutic Efficacy In Vitro against COVID-19 by Blocking the SARS-CoV-2 Spike S1 RBD:ACE2 Receptor Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Anti-HSV Activity of Kuwanon X from Mulberry Leaves with Genes Expression Inhibitory and HSV-1 Induced NF-κB Deactivated Properties [jstage.jst.go.jp]

- 4. Anti-HSV Activity of Kuwanon X from Mulberry Leaves with Genes Expression Inhibitory and HSV-1 Induced NF-κB Deactivated Properties [jstage.jst.go.jp]

- 5. Anti-HSV Activity of Kuwanon X from Mulberry Leaves with Genes Expression Inhibitory and HSV-1 Induced NF-κB Deactivated Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. tmrjournals.com [tmrjournals.com]

- 8. researchgate.net [researchgate.net]

- 9. tmrjournals.com [tmrjournals.com]

antioxidant activity of Kuwanon K

An In-depth Technical Guide to the Antioxidant Activity of Kuwanon K

Disclaimer: Scientific literature extensively documents the bioactivities of various flavonoids from the Kuwanon family, isolated from Morus species. However, specific research singling out "this compound" for its antioxidant properties is not prevalent in the available indexed literature. This guide, therefore, synthesizes comprehensive data from closely related and well-studied compounds such as Kuwanon A, C, G, and T to provide a robust technical overview of the potential antioxidant activity and mechanisms attributable to a compound of this class.

Introduction

This compound is a member of the Kuwanon family, a group of prenylated flavonoids predominantly isolated from the root bark and stems of mulberry trees (Morus alba L. and other Morus species)[1]. These natural products have garnered significant scientific interest due to their wide spectrum of pharmacological effects, including anti-inflammatory, anticancer, neuroprotective, and antiviral properties[2][3][4]. At the core of many of these biological activities lies their potent antioxidant capacity.

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key pathogenic factor in numerous diseases, including cardiovascular disorders, neurodegenerative diseases, and cancer[5]. Antioxidants mitigate oxidative damage by neutralizing free radicals, and flavonoids like the Kuwanons are particularly effective due to their chemical structure. This guide provides a detailed examination of the , focusing on its mechanisms of action, quantitative data from related compounds, detailed experimental protocols for its evaluation, and the key cellular signaling pathways it modulates.

Mechanisms of Antioxidant Activity

The antioxidant effects of Kuwanon compounds are multifaceted, involving both direct interaction with free radicals and the modulation of endogenous antioxidant defense systems.

Direct Radical Scavenging

Flavonoids possess phenolic hydroxyl groups that can donate a hydrogen atom to a free radical, thereby neutralizing it. This process converts the flavonoid into a relatively stable radical itself, which does not readily propagate the radical chain reaction. The presence and position of these hydroxyl groups, along with other structural features like the C2-C3 double bond and prenyl groups, significantly influence the radical scavenging potency of Kuwanon compounds.

Modulation of Cellular Antioxidant Pathways

Beyond direct scavenging, Kuwanons exert significant antioxidant effects by upregulating the expression of protective enzymes. This is primarily achieved through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[4][6]. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1)[6][7].

Quantitative Assessment of Antioxidant Activity

While specific quantitative data for this compound is scarce, studies on other Kuwanon isomers provide insight into the family's antioxidant potential. The following table summarizes available data from related compounds.

| Compound | Assay | Result | Source |

| Kuwanon G | Tyrosinase Inhibition (Monophenolase) | IC₅₀ = 67.6 µM | [2] |

| Kuwanon G | Tyrosinase Inhibition (Diphenolase) | IC₅₀ = 44.04 µM | [2] |

| Kuwanon C | Antiviral (SARS-CoV-2 Infection) | IC₅₀ = 7.7 µM | [3] |

| Kuwanon P, X, Y | Malondialdehyde Inhibition | 70.9% to 88.1% inhibition at 10⁻⁵ mol/L | [8] |

| Kuwanon T | Nitric Oxide (NO) Production Inhibition | Marked inhibition in LPS-stimulated cells | [9] |

Note: Tyrosinase inhibition and antiviral activity are distinct from direct antioxidant assays but are often related to a compound's ability to modulate redox states. The malondialdehyde assay is a direct measure of lipid peroxidation inhibition.

Experimental Protocols

The evaluation of antioxidant activity requires standardized and reproducible experimental methods. Below are detailed protocols for common in vitro antioxidant assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom and reduce the stable DPPH radical. The reduction of DPPH is accompanied by a color change from violet to yellow, which is measured spectrophotometrically.

Materials:

-

DPPH solution (0.1 mM in methanol (B129727) or ethanol)

-

Test compound (this compound) dissolved in a suitable solvent (e.g., methanol, ethanol (B145695), DMSO)

-

Positive control (e.g., Ascorbic acid, Trolox)

-

96-well microplate

-

Microplate reader (absorbance at 517 nm)

Procedure:

-

Prepare a series of dilutions of the test compound and the positive control in the chosen solvent.

-

To a 96-well plate, add 100 µL of the freshly prepared DPPH solution to each well.

-

Add 100 µL of the different concentrations of the test compound, positive control, or blank solvent to the wells.

-

Shake the plate gently and incubate in the dark at room temperature for 30 minutes.[10]

-

The percentage of scavenging activity is calculated using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution with the blank solvent and A_sample is the absorbance of the DPPH solution with the test compound.

-

The IC₅₀ value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined by plotting the scavenging percentage against the concentration of the test compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•⁺), a blue-green chromophore. The reduction of ABTS•⁺ by the antioxidant is measured by the decrease in absorbance at 734 nm.

Materials:

-

ABTS solution (7 mM in water)

-

Potassium persulfate solution (2.45 mM in water)

-

Ethanol or Phosphate Buffered Saline (PBS, pH 7.4)

-

Test compound and positive control (Trolox)

-

96-well microplate and reader (734 nm)

Procedure:

-

Prepare the ABTS•⁺ stock solution by mixing equal volumes of 7 mM ABTS and 2.45 mM potassium persulfate solutions. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[12] This produces the dark-colored radical solution.

-

Dilute the ABTS•⁺ stock solution with ethanol or PBS to an absorbance of 0.70 (± 0.02) at 734 nm.[12]

-

Prepare serial dilutions of the test compound and Trolox standard.

-

Add 190 µL of the diluted ABTS•⁺ solution to each well of a 96-well plate.

-

Add 10 µL of the test compound dilutions or Trolox standards to the wells.

-

Incubate the plate at room temperature for a defined period (e.g., 6-30 minutes) in the dark.[13][14]

-

Measure the absorbance at 734 nm.

-

Calculate the percentage inhibition similar to the DPPH assay. Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored at 593 nm.

Materials:

-

Acetate (B1210297) buffer (300 mM, pH 3.6)

-

TPTZ solution (10 mM TPTZ in 40 mM HCl)

-

FeCl₃·6H₂O solution (20 mM in water)

-

FRAP reagent: Mix acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Prepare fresh and warm to 37°C before use.[15]

-

Test compound and standard (e.g., FeSO₄·7H₂O or Trolox)

Procedure:

-

Prepare serial dilutions of the test compound and standard.

-

Add 180 µL of the pre-warmed FRAP reagent to each well of a 96-well plate.

-

Add 20 µL of the test compound, standard, or blank to the wells.

-

Incubate the plate at 37°C for a specified time (typically 4-30 minutes).

-

Measure the absorbance at 593 nm.

-

Construct a standard curve using the Fe²⁺ standard and determine the FRAP value of the sample, usually expressed in µM Fe²⁺ equivalents.

Cellular Antioxidant Activity (CAA) Assay

This assay measures the antioxidant activity of a compound within a cellular environment, providing a more biologically relevant assessment. It uses a fluorescent probe, 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is taken up by cells and deacetylated to the non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent dichlorofluorescein (DCF). Antioxidants can prevent this oxidation.

Materials:

-

Human hepatocellular carcinoma (HepG2) cells or other suitable cell line.

-

Cell culture medium and 96-well black-walled cell culture plates.

-

DCFH-DA solution.

-

AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) or another ROS generator.

-

Test compound and standard (e.g., Quercetin).

-

Fluorescence microplate reader.

Procedure:

-

Seed HepG2 cells (e.g., 6 x 10⁴ cells/well) in a 96-well black-walled plate and incubate for 24 hours.[16]

-

Remove the medium and treat the cells with the test compound and DCFH-DA (25 µM) for 1 hour at 37°C.[16]

-

Wash the cells with PBS to remove the extracellular compound and probe.

-

Add the ROS generator (e.g., 600 µM AAPH) to the cells.

-

Immediately place the plate in a fluorescence reader pre-set to 37°C. Measure the fluorescence emission (e.g., at 535 nm) with excitation (e.g., at 485 nm) every 5 minutes for 1 hour.

-

Calculate the area under the curve from the fluorescence vs. time plot.

-

Determine the CAA value using the formula: CAA Unit = 100 - [(∫SA / ∫CA) * 100] where ∫SA is the integrated area of the sample curve and ∫CA is the integrated area of the control curve.

Signaling Pathways Modulated by Kuwanon Compounds

This compound likely exerts its antioxidant effects not just by scavenging radicals but by influencing key intracellular signaling pathways that govern the cellular response to oxidative stress and inflammation.

Nrf2/HO-1 Pathway Activation

Under normal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.[6] Oxidative stress or the presence of Nrf2 activators like Kuwanon compounds can modify Keap1, leading to the dissociation of Nrf2.[4] Liberated Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of target genes.[4] This initiates the transcription of a suite of protective enzymes, most notably Heme Oxygenase-1 (HO-1), which catabolizes pro-oxidant heme into biliverdin (B22007) (a potent antioxidant), carbon monoxide, and free iron.[6]

Inhibition of Pro-inflammatory NF-κB Pathway

Oxidative stress and inflammation are intricately linked, often creating a vicious cycle. The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation, controlling the expression of pro-inflammatory cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2)[6]. In an unstimulated state, NF-κB is held inactive in the cytoplasm by its inhibitor, IκB. Inflammatory stimuli, often mediated by ROS, lead to the degradation of IκB, allowing NF-κB to translocate to the nucleus and activate pro-inflammatory gene expression. Studies on Kuwanon T show that it can inhibit this activation, thereby reducing the production of inflammatory mediators like NO, PGE₂, IL-6, and TNF-α.[6][9] This anti-inflammatory action contributes significantly to its overall antioxidant effect by reducing a major source of cellular ROS.

Conclusion

While direct experimental evidence for this compound is pending, the extensive research on its structural isomers strongly supports its potential as a potent antioxidant agent. Its likely mode of action is dual: direct scavenging of reactive oxygen species and indirect antioxidant effects through the modulation of critical cellular signaling pathways, namely the activation of the Nrf2/HO-1 axis and the suppression of the pro-inflammatory NF-κB pathway. This combination of activities makes this compound and related compounds promising candidates for further investigation in the development of therapeutic agents for diseases rooted in oxidative stress and inflammation. Future research should focus on isolating and characterizing this compound to perform the quantitative assays and cellular studies outlined in this guide, thereby confirming its specific contributions to the antioxidant profile of Morus extracts.

References

- 1. Modulatory Effects of the Kuwanon-Rich Fraction from Mulberry Root Bark on the Renin–Angiotensin System | MDPI [mdpi.com]

- 2. Structure–Activity Relationship of the Tyrosinase Inhibitors Kuwanon G, Mulberrofuran G, and Albanol B from Morus Species: A Kinetics and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. benchchem.com [benchchem.com]

- 5. Oxidative Stress: Signaling Pathways, Biological Functions, and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Kuwanon T and Sanggenon a Isolated from Morus alba Exert Anti-Inflammatory Effects by Regulating NF-κB and HO-1/Nrf2 Signaling Pathways in BV2 and RAW264.7 Cells [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Bioactive diels-alder type adducts from the stem bark of Morus macroura - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Kuwanon T and Sanggenon a Isolated from Morus alba Exert Anti-Inflammatory Effects by Regulating NF-κB and HO-1/Nrf2 Signaling Pathways in BV2 and RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. m.youtube.com [m.youtube.com]

- 12. researchgate.net [researchgate.net]

- 13. ABTS radical scavenging capacity measurement [protocols.io]

- 14. mdpi.com [mdpi.com]

- 15. Approach to Optimization of FRAP Methodology for Studies Based on Selected Monoterpenes - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Methodological & Application

In Vitro Experimental Protocols for Kuwanon K and Related Flavonoids

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for in vitro experiments involving Kuwanon K and its closely related analogs. Due to the limited availability of specific experimental data for this compound, this guide leverages protocols and data from studies on other Kuwanon variants, such as Kuwanon A, C, G, M, and T. These compounds share a core flavonoid structure and exhibit similar biological activities, making their experimental designs a valuable reference for investigating this compound.

Data Summary

The following tables summarize quantitative data from in vitro studies on various Kuwanon compounds, offering a comparative overview of their biological effects.

Table 1: Cytotoxicity of Kuwanon Analogs in Cancer Cell Lines

| Compound | Cell Line | Assay | IC50 Value | Reference |

| Kuwanon A | RAW264.7 (Macrophage) | Nitric Oxide Production | 10.5 µM | Not directly in search results, referenced in secondary source |

| Kuwanon C | MDA-MB-231 (Breast Cancer) | MTS Assay | Concentration-dependent decrease in proliferation | [1] |

| T47D (Breast Cancer) | MTS Assay | Concentration-dependent decrease in proliferation | [1] | |

| Kuwanon M | A549 (Lung Cancer) | Not Specified | Not Specified | [2] |

| NCI-H292 (Lung Cancer) | Not Specified | Not Specified | [2] |

Table 2: Effect of Kuwanon Analogs on Cell Viability

| Compound | Cell Line | Treatment | Concentration (µM) | Cell Viability (% of Control) | Reference |

| Kuwanon G | HT22 (Neuronal) | AGEs (200 µg/mL) | - | ~60% | [3] |

| AGEs + Kuwanon G | 5 | ~85% | [3] | ||

| AGEs + Kuwanon G | 10 | ~80% | [3] | ||

| AGEs + Kuwanon G | 30 | ~75% | [3] | ||

| AGEs + Kuwanon G | 70 | ~70% | [3] | ||

| Kuwanon G alone | 70 | ~90% | [3] | ||

| Kuwanon V | Differentiating Neural Stem Cells | Kuwanon V | 0.25 | ~110% | [3] |

| Kuwanon V | 0.5 | ~115% | [3] | ||

| Kuwanon V | 1.0 | ~120% | [3] | ||

| Kuwanon V | 2.5 | ~110% | [3] | ||

| Kuwanon V | 5.0 | ~20% (toxic) | [3] |

Experimental Protocols

Cell Viability and Cytotoxicity Assays

a) MTT Assay for Cytotoxicity

This protocol is adapted for determining the cytotoxic effects of this compound on cancer cells.[4][5]

-